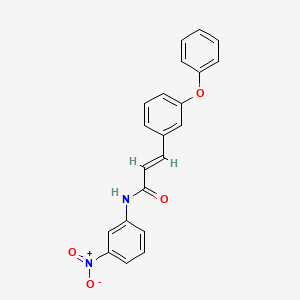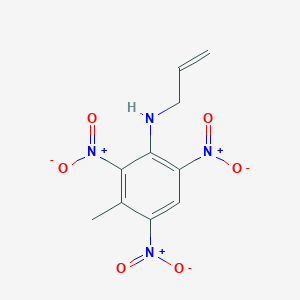![molecular formula C28H42N4O2 B11553460 1,1'-Decane-1,10-diylbis[3-(2,5-dimethylphenyl)urea]](/img/structure/B11553460.png)
1,1'-Decane-1,10-diylbis[3-(2,5-dimethylphenyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-DIMETHYLPHENYL)-1-(10-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and urea functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIMETHYLPHENYL)-1-(10-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA typically involves multiple steps:
Formation of the Urea Derivative: The initial step involves the reaction of 2,5-dimethylphenyl isocyanate with a suitable amine to form the corresponding urea derivative.
Coupling Reaction: The urea derivative is then coupled with a decylamine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: Exploration as a potential therapeutic agent for various diseases.
Diagnostics: Use in diagnostic assays and imaging.
Industry
Polymer Production: Utilization in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYLPHENYL)-1-(10-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-DIMETHYLPHENYL)-1-(10-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)CARBAMATE
- 3-(2,5-DIMETHYLPHENYL)-1-(10-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)THIOUREA
Uniqueness
- Structural Complexity : The presence of multiple aromatic rings and urea functionalities makes it unique.
- Versatility : The compound’s ability to participate in various chemical reactions and its potential applications in multiple fields highlight its versatility.
Properties
Molecular Formula |
C28H42N4O2 |
|---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[10-[(2,5-dimethylphenyl)carbamoylamino]decyl]urea |
InChI |
InChI=1S/C28H42N4O2/c1-21-13-15-23(3)25(19-21)31-27(33)29-17-11-9-7-5-6-8-10-12-18-30-28(34)32-26-20-22(2)14-16-24(26)4/h13-16,19-20H,5-12,17-18H2,1-4H3,(H2,29,31,33)(H2,30,32,34) |
InChI Key |
KJBFPDZLODELAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NCCCCCCCCCCNC(=O)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11553381.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11553390.png)
![2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide](/img/structure/B11553392.png)

![2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553411.png)
![4-Bromo-2-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11553417.png)
![ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11553435.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553436.png)
![N-(4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)-N-methylacetamide](/img/structure/B11553438.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11553448.png)
![3-[(2E)-2-benzylidenehydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11553455.png)
![2,2-bis(3-methylphenyl)-N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide](/img/structure/B11553465.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11553470.png)

